3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE
Overview
Description
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl and nitro group, and a morpholine ring attached via an ethyl chain to a propanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the nitration of 5-methyl-1H-pyrazole to introduce the nitro group, followed by the alkylation of the pyrazole ring with an appropriate alkylating agent. The resulting intermediate is then reacted with 2-(4-morpholinyl)ethylamine to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques like chromatography and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring may enhance the compound’s ability to cross cell membranes, facilitating its intracellular effects. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activities and signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole derivative with energetic properties.
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: A structurally similar compound with different functional groups.
Uniqueness
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE is unique due to its combination of a nitro-substituted pyrazole ring and a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(5-methyl-4-nitropyrazol-1-yl)-N-(2-morpholin-4-ylethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O4/c1-11-12(18(20)21)10-15-17(11)4-2-13(19)14-3-5-16-6-8-22-9-7-16/h10H,2-9H2,1H3,(H,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFKZDMTAXDEPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)NCCN2CCOCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.